Isopropyl 3,7-dimethyloct-6-enoate

Fragrance formulation Volatility control Evaporation rate

Isopropyl 3,7-dimethyloct-6-enoate (CAS 26728-45-0), also known as isopropyl citronellate, is an unsaturated acyclic monocarboxylic acid ester. It is an ester formed from isopropanol and 3,7-dimethyloct-6-enoic acid (citronellic acid).

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 26728-45-0
Cat. No. B12652456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3,7-dimethyloct-6-enoate
CAS26728-45-0
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC(C)CCC=C(C)C
InChIInChI=1S/C13H24O2/c1-10(2)7-6-8-12(5)9-13(14)15-11(3)4/h7,11-12H,6,8-9H2,1-5H3
InChIKeyACFVGWNYKXYWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3,7-dimethyloct-6-enoate (CAS 26728-45-0): Product Overview and Core Identity


Isopropyl 3,7-dimethyloct-6-enoate (CAS 26728-45-0), also known as isopropyl citronellate, is an unsaturated acyclic monocarboxylic acid ester . It is an ester formed from isopropanol and 3,7-dimethyloct-6-enoic acid (citronellic acid) . This compound belongs to the citronellate ester family and is primarily used as a fragrance ingredient due to its characteristic odor . Its key physical properties include a molecular weight of 212.33 g/mol, a predicted boiling point of 261°C at 760 mmHg, a density of 0.881 g/cm³, a refractive index of 1.443, and a calculated logP of 3.71 . The compound is available at purities typically around 98.0% .

Why Isopropyl 3,7-dimethyloct-6-enoate Cannot Be Directly Replaced by Generic Citronellate Esters


While isopropyl 3,7-dimethyloct-6-enoate shares the same citronellate backbone with other alkyl esters (e.g., ethyl, methyl) and the parent acid, substitution cannot be performed without quantitative adjustment of physical-chemical properties . The identity of the ester alkyl group (isopropyl vs. ethyl vs. methyl) directly alters key parameters such as molecular weight, boiling point, density, and lipophilicity (logP) . These differences impact volatility, solubility, and partitioning behavior, which are critical for applications in fragrance formulation, extraction processes, and synthetic intermediate use . The data below demonstrate that even structurally close analogs diverge in measurable, application-relevant ways, requiring explicit specification of the isopropyl ester rather than a generic citronellate .

Quantitative Differentiation of Isopropyl 3,7-dimethyloct-6-enoate (CAS 26728-45-0) vs. Closest Analogs


Molecular Weight Difference: Isopropyl Ester (212.33 g/mol) vs. Ethyl Ester (198.3 g/mol) – Impact on Volatility

The isopropyl ester exhibits a molecular weight of 212.33 g/mol, which is 14.03 g/mol higher (7.1%) than the ethyl ester (198.30 g/mol) [1]. This higher molecular weight correlates with reduced volatility and slower evaporation rates . In fragrance applications, this translates to extended longevity on the skin or in product formulations compared to the more volatile ethyl or methyl analogs .

Fragrance formulation Volatility control Evaporation rate

Boiling Point Comparison: Isopropyl Ester (261°C) vs. Ethyl Ester (~247°C) – Thermal Processing Window

The predicted boiling point of isopropyl 3,7-dimethyloct-6-enoate is 261.0 ± 19.0 °C at 760 mmHg . The ethyl ester analog has a reported boiling point of 246.9 °C at 760 mmHg . This 14.1 °C higher boiling point indicates a broader thermal processing window for the isopropyl ester, which may be advantageous in formulations exposed to elevated temperatures during manufacturing or in high-temperature end-use environments .

Thermal stability Fragrance manufacturing Distillation

Lipophilicity (logP): Isopropyl Ester (3.71) vs. Citronellic Acid (2.84) – Partitioning and Solubility Behavior

The isopropyl ester exhibits a calculated logP of 3.71 , whereas the parent citronellic acid has a reported logP of 2.84 [1]. This 0.87 log unit difference corresponds to approximately 7.4× greater partitioning into nonpolar phases (octanol) . The higher lipophilicity of the ester derivative enhances its solubility in oils and nonpolar solvents while reducing water solubility, making it more suitable for oil-based fragrance formulations and as an extraction solvent .

Lipophilicity Solubility Partitioning Extraction

Density and Flash Point Differences: Isopropyl Ester (0.881 g/cm³, 80°C) vs. Ethyl Ester (0.885 g/cm³, ~80.2°C) and Citronellic Acid (0.923 g/cm³, >230°F)

The isopropyl ester has a density of 0.881 g/cm³ (predicted) and a flash point of 80°C . The ethyl ester has a slightly higher density of 0.885 g/cm³ and a similar flash point of 80.2°C . In contrast, citronellic acid has a significantly higher density of 0.923 g/cm³ and a much higher flash point (>230°F / 110°C) [1]. The lower density of the ester facilitates mixing and reduces shipping weight, while the moderate flash point (compared to the acid) necessitates different handling and storage considerations .

Density Flash point Safety Formulation

Isopropyl 3,7-dimethyloct-6-enoate: Prioritized Application Scenarios Based on Quantitative Differentiation


Long-Lasting Fragrance Formulations Requiring Controlled Volatility

The higher molecular weight (212.33 g/mol) and higher boiling point (261°C) of isopropyl 3,7-dimethyloct-6-enoate, compared to ethyl and methyl esters, result in reduced volatility and slower evaporation . This makes it the preferred citronellate ester for fine fragrances, personal care products, and scented consumer goods where extended fragrance longevity on skin or in the product matrix is a key performance requirement .

Oil-Based and Nonpolar Formulation Matrices

The elevated logP of 3.71 (vs. 2.84 for citronellic acid) indicates significantly enhanced lipophilicity . Consequently, isopropyl 3,7-dimethyloct-6-enoate is particularly well-suited for incorporation into oil-based formulations, waxes, and nonpolar solvent systems where the parent acid or lower alkyl esters would exhibit poor solubility or rapid phase separation .

Synthetic Intermediate Requiring Defined Thermal Stability

The boiling point of 261°C provides a wider thermal processing window compared to the ethyl ester (~247°C) . This property is advantageous when the compound is used as a synthetic intermediate in reactions requiring elevated temperatures, such as esterifications, transesterifications, or other thermal steps, as it reduces the risk of evaporative loss or thermal decomposition during processing .

Applications Requiring Predictable Density and Safety Parameters

The distinct density of 0.881 g/cm³ and flash point of 80°C differentiate isopropyl 3,7-dimethyloct-6-enoate from its analogs and the parent acid . These values directly inform volumetric dosing, mixing calculations, and safety data sheet (SDS) classifications, making precise specification essential for compliant manufacturing and formulation scale-up .

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